![molecular formula C21H16BrNO5 B11254498 6-bromo-8'-[(dimethylamino)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11254498.png)
6-bromo-8'-[(dimethylamino)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the bichromene family This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a hydroxy group attached to a bichromene core The bichromene structure is a fused ring system that includes two chromene units, which are benzopyran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Dimethylamino Group Introduction: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine, such as dimethylamine, reacts with an intermediate compound.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the bichromene core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, and organometallic reagents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted bichromene derivatives.
科学研究应用
6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological research to study its effects on various cellular processes and pathways.
作用机制
The mechanism of action of 6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, influencing their function. The hydroxy and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 6-Bromo-8’-[(methylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione
- 6-Bromo-8’-[(ethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione
- 6-Bromo-8’-[(dimethylamino)methyl]-7’-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione
Uniqueness
The presence of the dimethylamino group in 6-Bromo-8’-[(dimethylamino)methyl]-7’-hydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique in its class.
属性
分子式 |
C21H16BrNO5 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC 名称 |
4-(6-bromo-2-oxochromen-3-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C21H16BrNO5/c1-23(2)10-16-17(24)5-4-13-14(9-19(25)28-20(13)16)15-8-11-7-12(22)3-6-18(11)27-21(15)26/h3-9,24H,10H2,1-2H3 |
InChI 键 |
YINFMRAMOMNGQI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254415.png)
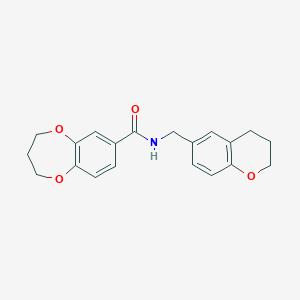
![2-(2-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11254429.png)
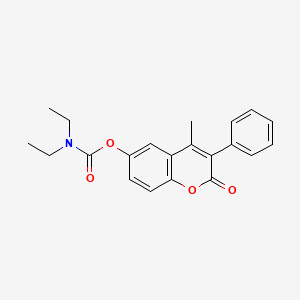
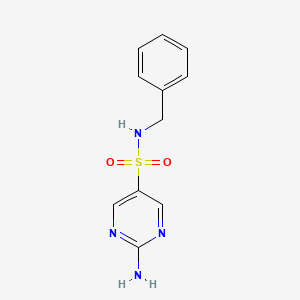
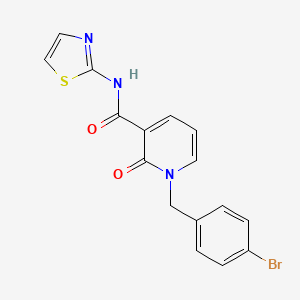
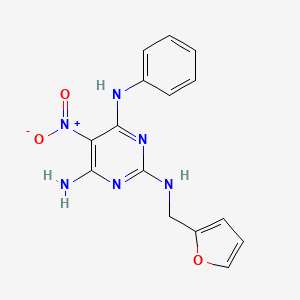
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11254457.png)
![Methyl 3-{[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy}benzoate](/img/structure/B11254461.png)
![1-(2-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254466.png)
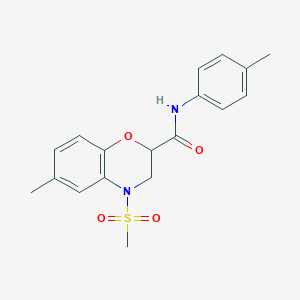
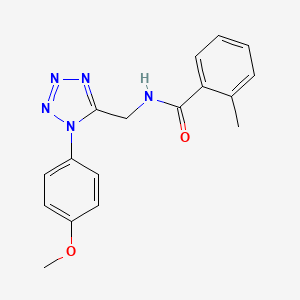
![3-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11254480.png)
![4-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B11254484.png)
